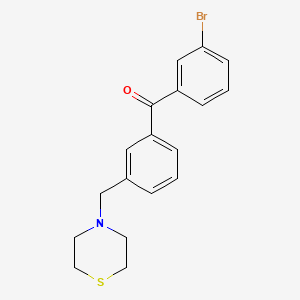

3-Bromo-3'-thiomorpholinomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-3’-thiomorpholinomethylbenzophenone (BTMMB) is a chemical compound that belongs to the class of benzophenone derivatives. It has a molecular formula of C18H18BrNOS .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-thiomorpholinomethylbenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-3’-thiomorpholinomethylbenzophenone are not available, it’s worth noting that brominated thiophene derivatives can undergo autopolymerization reactions .Physical And Chemical Properties Analysis

3-Bromo-3’-thiomorpholinomethylbenzophenone has a molecular weight of 376.3 g/mol . Further physical and chemical properties are not available in the search results.科学的研究の応用

Organic Synthesis

3-Bromo-3’-thiomorpholinomethylbenzophenone: is a versatile compound in organic synthesis. It serves as a precursor for synthesizing various heterocyclic compounds due to its reactive bromine atom, which can undergo nucleophilic substitution reactions . The compound’s structure allows for the introduction of various functional groups, making it valuable for creating complex molecules for further chemical exploration.

Drug Discovery

In the realm of drug discovery, this compound’s structural features enable it to be used as a building block for pharmaceuticals. Its molecular framework can be incorporated into potential drug candidates, especially in the development of novel therapeutic agents. The thiomorpholine moiety, in particular, is of interest due to its presence in several biologically active compounds.

Material Science

3-Bromo-3’-thiomorpholinomethylbenzophenone: has potential applications in material science, especially in the development of new materials with specific optical properties. Its molecular structure could be utilized in the synthesis of organic compounds that exhibit unique light absorption and emission characteristics, which are essential in creating advanced materials for optoelectronic devices .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectrometric analyses. Its unique spectral properties might allow it to serve as a reference compound in the qualitative and quantitative analysis of complex mixtures .

作用機序

- One known target of 3-BrPA is methane monooxygenase component A alpha chain (MmoA), which plays a role in microbial metabolism . Further studies are needed to identify additional targets.

- Specifically, it inhibits glycolysis and mitochondrial activity, disrupting cancer cell energy production. This aligns with the “Warburg effect,” where cancer cells exhibit high glycolysis even in the presence of oxygen .

- In malignant peripheral nerve sheath tumors (MPNST), which are aggressive and therapy-resistant, 3-BrPA reduces viability by inhibiting glycolysis and mitochondrial function .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

特性

IUPAC Name |

(3-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAJYKYXDFNWBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643364 |

Source

|

| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-thiomorpholinomethylbenzophenone | |

CAS RN |

898763-00-3 |

Source

|

| Record name | (3-Bromophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。